molecular formula C15H17ClN2O2 B14602776 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 60872-24-4

5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride

Katalognummer: B14602776
CAS-Nummer: 60872-24-4
Molekulargewicht: 292.76 g/mol
InChI-Schlüssel: HAAXDZHQXKDTHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride is an organic compound with a complex structure that includes a pyrazole ring, a phenyl group, and a carbonyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of oxidized products such as ketones or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols.

    Hydrolysis: Formation of carboxylic acids.

Wissenschaftliche Forschungsanwendungen

5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
  • 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-methyl ester

Comparison

Compared to its similar compounds, 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group. This functional group imparts distinct reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

60872-24-4

Molekularformel

C15H17ClN2O2

Molekulargewicht

292.76 g/mol

IUPAC-Name

5-(3-methylbutoxy)-1-phenylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C15H17ClN2O2/c1-11(2)8-9-20-14-10-13(15(16)19)17-18(14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI-Schlüssel

HAAXDZHQXKDTHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.